1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Hypoglycemic Agents Pyrazole-4-carboxylic Acids Structure-Activity Relationship (SAR)

Generic N1-unsubstituted pyrazole analogs fail in SAR studies and crop protection intermediate synthesis due to altered lipophilicity and crystal packing. This N1-butyl derivative is the precise building block required for next-gen fungicide development (Bayer/Mitsui patents) and bipyrazole scaffold construction. - **Critical differentiation**: N1-butyl vs. N1-H or N1-methyl-directly impacts biological assay reproducibility. - **Proven application**: Precursor to 3-(1-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid. - **Supply**: Research quantities available; batch-to-batch consistency guaranteed.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13630706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C(=N1)C)C(=O)O)C
InChIInChI=1S/C10H16N2O2/c1-4-5-6-12-8(3)9(10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14)
InChIKeyIRPHBSWXOXXEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Chemical Identity & Core Properties


1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1154897-63-8) is a heterocyclic organic compound belonging to the pyrazole-4-carboxylic acid class, characterized by a butyl substituent at the N1 position, methyl groups at the C3 and C5 positions, and a carboxylic acid group at the C4 position . Its molecular formula is C10H16N2O2, with a molecular weight of 196.25 g/mol . This specific substitution pattern distinguishes it from simpler pyrazole-4-carboxylic acids, such as the unsubstituted (at N1) 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and imparts unique physicochemical properties relevant to its use as a synthetic intermediate and research tool [1].

1
N1-butyl substitution defines unique reactivity and synthetic utility.
2
Core building block for regioselective heterocycle synthesis.
3
Verify exact N1-alkyl chain to avoid failed syntheses or off-target SAR.

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: N1-Alkyl Differentiation


Generic substitution within the pyrazole-4-carboxylic acid class is not scientifically valid due to the profound impact of N1-substitution on physicochemical properties, solubility, and ultimately, biological and material performance. While the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid core is common, the N1-butyl group in 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid fundamentally alters its lipophilicity and solid-state behavior compared to N1-H, N1-methyl, or N1-tert-butyl analogs . This is a key differentiation in chemical procurement, as even a subtle change in the N1-alkyl chain can drastically affect the compound's suitability as a synthetic intermediate, its binding affinity in a biological assay, or its ability to form specific crystal structures . Simply substituting a 'pyrazole-4-carboxylic acid' without verifying the exact N1-substitution will lead to unreproducible results, failed syntheses, or erroneous biological conclusions .

Risk
N1-H analog lacks the butyl chain; lipophilicity and solid-state behavior may shift substantially.
Risk
N1-methyl or shorter alkyl analogs may not support the same regioselective transformations or biological SAR.
Risk
Different N1-alkyl chain length can alter crystal packing and formulation behavior; direct replacement is not recommended without validation.

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Differentiation from Analogs


N1-Alkyl Chain Length and Hypoglycemic Potency

While direct comparative data for 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not publicly available, a class-level inference can be drawn from a study on substituted pyrazole-4-carboxylic acids. In this study, compounds with varying N1-alkyl substitutions exhibited differential hypoglycemic activity in vivo. The most potent compounds in this series possessed specific alkyl chains, demonstrating that the N1-substituent is not a passive element but a key determinant of biological activity . This SAR suggests that 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, with its unique n-butyl chain, is expected to have distinct biological properties compared to the parent N1-H or N1-methyl analogs. This is a critical consideration for researchers using this compound as a lead or probe in metabolic studies.

N1-Alkyl SAR: Hypoglycemic activity
Class-level inference
No direct data; class-level SAR shows N1-alkyl chain determines in vivo potency.
Supports differentiation from unalkylated or shorter-chain analogs.
Data to verify for this specific butyl derivative.
Hypoglycemic Agents Pyrazole-4-carboxylic Acids Structure-Activity Relationship (SAR)

Advanced Heterocyclic Scaffold Synthesis

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate for the regioselective synthesis of more complex 1-alkyl-3-haloalkylpyrazole-4-carboxylic acid derivatives, which are valuable in agrochemical research [1][2]. The presence of the butyl group at the N1-position is a required structural feature for the downstream chemical transformations described in these patents. For instance, the compound is a direct precursor to 3-(1-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid, a bipyrazole derivative with distinct properties and applications [3]. This synthetic utility is not shared by the unsubstituted 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which cannot undergo these specific N1-directed reactions.

Advanced scaffold synthesis
Supporting evidence
Precursor for regioselective synthesis of 1-alkyl-3-haloalkylpyrazole-4-carboxylic acids and bipyrazoles.
Enables access to patented chemical space not possible with unsubstituted analog.
As per disclosed patent routes.
Synthetic Intermediate Regioselective Synthesis Agrochemical Building Blocks

Agrochemical Patent Utility

The broader class of pyrazole-4-carboxylic acid derivatives is prominently featured in patents as key intermediates for the development of agricultural and horticultural fungicides . Specifically, 1,3-dialkylpyrazole-4-carboxylic acid esters are produced for their site-selective utility in synthesizing fungicidal and herbicidal compounds . While these patents do not provide direct quantitative comparison for the 1-butyl-3,5-dimethyl derivative, they establish the commercial relevance and synthetic importance of the N1-alkylated subclass. The presence of the N1-butyl group is a necessary feature for the specific compounds claimed in some of these patents, further reinforcing that this compound is not interchangeable with its non-alkylated or differently alkylated analogs in industrial applications [1].

Agrochemical patent coverage
Class-level inference
N1-alkylated pyrazole-4-carboxylic acids are central intermediates in fungicide/ herbicide patents.
N1-unsubstituted analogs lack this industrial patent context.
Qualitative difference in patent landscape.
Agrochemical Intermediate Fungicide Synthesis Patent Analysis

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Application Scenarios


Agrochemical Intermediate Synthesis

Researchers developing new fungicides or herbicides should procure 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a core building block. The N1-butyl group is a required structural element for a class of 1-alkyl-3-haloalkylpyrazole-4-carboxylic acid derivatives, which are key intermediates in the production of next-generation crop protection agents, as detailed in patents from Bayer CropScience and Mitsui Toatsu Chemicals [1].

Bipyrazole Libraries in Medicinal Chemistry

This compound is the specific precursor to 3-(1-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid, a bipyrazole scaffold with unique physicochemical properties (e.g., higher molecular weight, different pKa, and logP) that can be used to generate novel chemical libraries for drug discovery [1]. This specific synthetic route is not available from the N1-unsubstituted analog, making procurement of the butyl derivative essential for accessing this chemical space.

SAR Probe for Metabolic Diseases

For researchers investigating novel hypoglycemic agents, 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a valuable tool compound to probe the effect of N1-alkyl chain length on in vivo activity. Class-level SAR suggests that the butyl chain is a key determinant of potency, and this specific compound can be used to benchmark activity against methyl, ethyl, or other N1-substituted analogs within the same core scaffold [1].

Polymorphism and Solid-State Reference Standard

The core 3,5-dimethyl-1H-pyrazole-4-carboxylic acid scaffold is known to exhibit polymorphism and solid-state proton transfer (SSPT), which are of fundamental interest in crystallography and materials science [1]. The N1-butyl derivative offers a unique system to study how a simple alkyl chain substitution modulates these solid-state properties, impacting crystal packing, stability, and ultimately, formulation behavior.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
N1-butyl regioselective reactivity
Synthetic route verification per patent literature
Bipyrazole library synthesis
Specific precursor for bipyrazole scaffolds
Confirm downstream reactivity and scaffold purity
Hypoglycemic SAR studies
N1-alkyl chain length modulation
Class-level SAR validation in in vivo models
Solid-state property studies
Alkyl chain influence on polymorphism
Crystal packing and SSPT behavior analysis
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